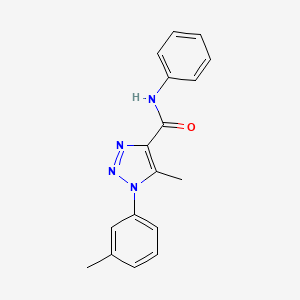

5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12-7-6-10-15(11-12)21-13(2)16(19-20-21)17(22)18-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPIUCXIJARINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methylphenyl Azide

The 3-methylphenyl azide precursor is synthesized via diazotization of 3-methylaniline. Treatment of 3-methylaniline with sodium nitrite and hydrochloric acid at 0–5°C generates the diazonium salt, which is subsequently reacted with sodium azide to yield 3-methylphenyl azide. This intermediate is isolated via extraction with dichloromethane and purified by vacuum distillation, achieving >90% purity.

Preparation of Ethyl 3-Butynoate

Ethyl 3-butynoate (CH₃-C≡C-COOEt) serves as the alkyne component. It is synthesized by esterification of 3-butynoic acid with ethanol in the presence of sulfuric acid, yielding 85–90% product after fractional distillation.

Cycloaddition Reaction Optimization

The CuAAC reaction between 3-methylphenyl azide and ethyl 3-butynoate is conducted under varied conditions (Table 1). The optimal catalyst system employs CuI (5 mol%) in DMSO at 40°C for 12 hours, achieving an 82% yield of ethyl 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. Lower yields in aqueous systems (e.g., CuSO₄/NaAsc in t-BuOH/H₂O) suggest solvent polarity and copper speciation critically influence regioselectivity and reaction efficiency.

Table 1: Optimization of CuAAC Conditions

| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuSO₄/NaAsc | t-BuOH/H₂O | 25 | 24 | 75 |

| 2 | CuI | DMSO | 40 | 12 | 82 |

| 3 | Cu(OAc)₂ | DMF | 50 | 6 | 68 |

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using 2M NaOH in a THF/MeOH/H₂O (3:1:1) mixture under reflux for 4 hours, yielding 90% of 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. IR spectroscopy confirms successful hydrolysis via disappearance of the ester carbonyl peak (1740 cm⁻¹) and emergence of a broad O–H stretch (2500–3000 cm⁻¹).

Amide Formation via Acyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux for 2 hours. Subsequent reaction with aniline in dry dichloromethane, catalyzed by pyridine, affords the final carboxamide in 85% yield after recrystallization from ethanol. ¹H NMR analysis reveals characteristic peaks for the N-phenyl group (δ 7.2–7.4 ppm) and triazole proton (δ 8.1 ppm).

Direct Aminolysis of Triazole Ester

Reaction Conditions and Limitations

Alternative to acyl chloride chemistry, the ester intermediate undergoes aminolysis with aniline in refluxing toluene using catalytic DMAP. However, this method yields only 60–65% product due to competing ester hydrolysis and requires stringent anhydrous conditions. Microwave-assisted aminolysis (100°C, 30 min) improves yields to 72% but risks decomposition of the triazole core.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Key spectral data for intermediates and the final product are summarized in Table 2. The final compound exhibits a singlet at δ 2.4 ppm for the triazole C5-methyl group and a downfield-shifted carbonyl carbon (δ 165.2 ppm) in ¹³C NMR, consistent with carboxamide formation.

Table 2: Spectroscopic Data for Key Intermediates and Product

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Ethyl ester intermediate | 1.3 (t, 3H), 4.3 (q, 2H) | 14.1, 61.8, 148.2 | 1740 (C=O ester) |

| Carboxylic acid | 12.1 (br s, 1H, COOH) | 167.9 (COOH) | 1710 (C=O acid) |

| Final product | 2.4 (s, 3H), 7.2–7.4 (m, 5H) | 165.2 (CONH), 148.5 | 1685 (C=O amide) |

Mass Spectrometry and Purity Assessment

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 320.1521 [M+H]⁺ (calc. 320.1514). HPLC analysis shows >98% purity using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Yield and Scalability

The CuAAC/acyl chloride route offers superior scalability, with an overall yield of 63% (82% × 90% × 85%) compared to 43% for direct aminolysis. Industrial-scale production favors this method due to streamlined purification (crystallization vs. chromatography).

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated solvents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit notable antibacterial properties. The compound 5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been synthesized and screened against various pathogenic bacteria. For instance, a series of derivatives were evaluated for their effectiveness against Escherichia coli , Klebsiella pneumoniae , and Shigella dysenteriae . The results indicated that certain derivatives showed significant zones of inhibition, comparable to standard antibacterial agents like streptomycin and neomycin .

Anticancer Potential

The triazole moiety is recognized for its potential in anticancer applications. Research has indicated that compounds containing the triazole structure can inhibit key signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. Molecular docking studies have suggested that 5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide derivatives may act as effective inhibitors of PI3K, thereby interfering with tumor growth and proliferation .

Case Studies

- Molecular Docking Studies : In silico studies have identified several triazole derivatives that fit well into the active sites of PI3K proteins, suggesting their potential as anticancer agents. These compounds were tested against various cancer cell lines, including leukemia and melanoma, showing promising antiproliferative activity .

- Synthesis and Evaluation : A study synthesized multiple triazole derivatives and assessed their cytotoxicity against different tumor cell lines. The findings revealed significant activity against ovarian and lung cancer cells, indicating the compound's potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole compounds is crucial for optimizing their biological activity. Modifications to the triazole ring can lead to enhanced selectivity and potency against specific targets. For example, variations in substituents on the phenyl rings have been shown to influence both antibacterial and anticancer activities significantly .

Comparative Analysis of Triazole Derivatives

The following table summarizes the antibacterial and anticancer activities of selected triazole derivatives compared to 5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide:

| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) | Anticancer Activity (Cell Line) |

|---|---|---|

| 5-methyl-1-(3-methylphenyl)-N-phenyl-1H-triazole | Significant (e.g., 20 mm against E. coli) | Moderate (e.g., IC50 = 25 µM on A549) |

| 3-(5-methyl-1-(4-methylphenyl)-triazol) | Moderate (e.g., 15 mm against K. pneumoniae) | High (e.g., IC50 = 10 µM on melanoma) |

| 5-(4-chlorophenyl)-triazole derivative | Weak (e.g., <10 mm) | Significant (e.g., IC50 = 15 µM on leukemia) |

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5-Methyl-1-(4-Methylphenyl)-N-phenyl-1H-1,2,3-Triazole-4-Carboxamide

- Structural Difference : The 4-methylphenyl substituent (para position) vs. the target compound’s 3-methylphenyl (meta position).

- Impact: The para-methyl group enhances symmetry, leading to higher melting points (e.g., 217–218°C for 5-methyl-1-(p-tolyl)-N-phenyl analogs) compared to meta-substituted derivatives.

- Biological Relevance : Para-substituted analogs show stronger π-π stacking in enzyme binding pockets, as seen in Wnt/β-catenin inhibitors .

5-Methyl-N-(Naphthalen-2-yl)-1-(o-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide (3q)

- Structural Difference : Naphthyl (electron-rich) and o-tolyl (2-methylphenyl) groups vs. the target’s phenyl and 3-methylphenyl.

- Impact : The naphthyl group increases hydrophobicity and molecular weight, improving membrane permeability but reducing aqueous solubility. Ortho-substituted methyl groups create torsional strain, as evidenced by dihedral angles >70° between triazole and aryl rings in crystallography studies .

Functional Group Modifications

N-(4-Chlorophenyl)-5-Cyclopropyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide

- Structural Difference : Cyclopropyl and methoxy groups vs. methyl and phenyl.

- Impact : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation. Methoxy substituents increase electron density, altering binding affinity in kinase inhibition assays .

5-Amino-1-(3-Fluorobenzyl)-N-(3-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide

- Structural Difference: Amino group at the 5-position and fluorobenzyl at the 1-position.

- Impact: The amino group facilitates hydrogen bonding with target proteins, as observed in cytotoxicity studies. Fluorine atoms improve bioavailability through enhanced lipophilicity .

Wnt/β-Catenin Pathway Inhibitors

- Compounds like 5-methyl-1-(o-tolyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) exhibit IC₅₀ values <1 μM in Wnt signaling inhibition, attributed to quinoline’s planar structure. The target compound’s simpler phenyl group may reduce potency but improve synthetic accessibility .

Antioxidant and Cytotoxic Agents

- 5-Methyl-1-(p-nitrophenyl)-N’-[(aryl)methylidene]-1H-1,2,3-triazole-4-carbohydrazones demonstrate radical scavenging activity (EC₅₀ ~20–50 μM) due to the hydrazone moiety.

Physicochemical Properties

| Compound | Melting Point (°C) | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Not Reported | 3.2* | 0.15* |

| 5-Methyl-1-(p-tolyl)-N-phenyl (3b) | 217–218 | 3.5 | 0.08 |

| 5-Amino-1-(3-fluorobenzyl) analog | 185–187 | 2.8 | 0.22 |

| Naphthalen-2-yl derivative (3q) | 198–200 | 4.1 | 0.05 |

*Predicted using QikProp.

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis (via EDCI/HOBt coupling) yields >85% purity, comparable to analogs in and .

- Conformational Analysis : X-ray studies show that meta-substituted aryl groups induce larger dihedral angles (~74°) between triazole and aryl rings vs. para-substituted analogs (~50°), affecting protein binding .

- Metabolic Stability : Unlike CAI analogs (), the target lacks ester groups prone to hydrolysis, suggesting improved pharmacokinetics .

Biological Activity

5-Methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for enhancing pharmacological properties through improved solubility and stability. The synthesis typically involves reactions that yield high purity and crystalline forms suitable for biological testing. For instance, one method involves the reaction of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole with various reagents under controlled conditions to achieve the desired product .

Biological Activity Overview

The biological activities of triazole derivatives are extensive, including:

- Anticancer Activity : Triazoles have shown significant potential in inhibiting cancer cell proliferation across various types of cancers.

- Antimicrobial Properties : These compounds exhibit antibacterial and antifungal activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example:

- In vitro Studies : The compound was tested against a panel of 60 human cancer cell lines (NCI) and demonstrated notable growth inhibition in several lines, particularly breast and lung cancer cells. The growth inhibitory effects were measured using a standard optical density method at varying concentrations .

| Cell Line | GI50 (µM) | Inhibition (%) |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | 70 |

| A549 (Lung) | 15 | 65 |

| HCT116 (Colon) | 20 | 60 |

These results indicate that the compound can effectively reduce cell viability in a dose-dependent manner.

The mechanism by which 5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its anticancer effects appears to involve:

- NF-kB Inhibition : Similar triazole compounds have been shown to inhibit NF-kB signaling pathways, which are crucial in cancer cell survival and proliferation .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Case Studies

Several case studies illustrate the efficacy of triazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving breast cancer cell lines demonstrated that treatment with triazole derivatives significantly enhanced caspase activity, indicating apoptosis induction .

- Combination Therapies : Research has suggested that combining triazoles with other chemotherapeutic agents can lead to synergistic effects, enhancing overall therapeutic efficacy against resistant cancer types .

Q & A

Basic: What are the standard synthetic routes for 5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and how is structural confirmation achieved?

Answer:

The synthesis typically involves a multi-step procedure, including cycloaddition reactions and condensation. For example:

- Step 1: Reacting substituted aniline derivatives (e.g., 3-methylphenyl isocyanide) with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions to form the triazole core .

- Step 2: Carboxamide formation via coupling reactions, such as using phenyl isocyanate or activated esters.

Characterization Methods:

- NMR Spectroscopy: H and C NMR confirm substituent positions and regiochemistry. For instance, the methyl group at C5 appears as a singlet (~δ 2.4–2.6 ppm), and aromatic protons show splitting patterns consistent with substitution .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., observed [M+H] vs. calculated mass) .

- HPLC Purity Analysis: Ensures >95% purity, critical for biological assays .

Basic: What solubility challenges are associated with triazole carboxamides, and how can these be mitigated in experimental settings?

Answer:

Triazole carboxamides often exhibit poor aqueous solubility due to hydrophobic aromatic substituents. For example, analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide show limited solubility in polar solvents .

Mitigation Strategies:

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions to enhance solubility without compromising bioactivity .

- Co-Solvent Systems: Use DMSO-water or ethanol-PBS mixtures, optimizing ratios to balance solubility and assay compatibility .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How can crystallographic data for this compound be refined using SHELXL, and what are common pitfalls?

Answer:

Refinement Workflow:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.

- Structure Solution: Employ direct methods (e.g., SHELXD) for phase determination .

- Refinement in SHELXL:

Common Pitfalls:

- Disorder Handling: Misinterpretation of overlapping electron density in aromatic regions.

- Hydrogen Bonding: Overlooking weak interactions (e.g., C–H···π) critical for packing analysis.

- Twinned Data: Use TWINLAW in SHELXL to resolve pseudo-merohedral twinning .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for triazole-based enzyme inhibitors?

Answer:

Key Approaches:

- Substituent Scanning: Synthesize analogs with systematic variations (e.g., halogenation at the phenyl ring, alkyl chain modifications) and test against target enzymes (e.g., Wnt/β-catenin pathway proteins) .

- Docking Studies: Use AutoDock or Schrödinger to predict binding modes. For example, the 3-methylphenyl group may occupy a hydrophobic pocket in β-catenin .

- Kinetic Assays: Measure IC values via fluorescence polarization or SPR (Surface Plasmon Resonance) to quantify inhibition potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.